molecular formula C15H27BO4 B12448072 4,4,5,5-tetramethyl-2-((E)-4-(tetrahydro-2H-pyran-2-yloxy)but-1-enyl)-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-((E)-4-(tetrahydro-2H-pyran-2-yloxy)but-1-enyl)-1,3,2-dioxaborolane

Cat. No.: B12448072
M. Wt: 282.19 g/mol
InChI Key: RCXKQCXECXMTBA-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named according to IUPAC guidelines as 4,4,5,5-tetramethyl-2-((E)-4-(tetrahydro-2H-pyran-2-yloxy)but-1-enyl)-1,3,2-dioxaborolane . The parent structure is the 1,3,2-dioxaborolane ring, a five-membered heterocycle containing two oxygen atoms and one boron atom. The substituents are prioritized as follows:

  • 4,4,5,5-Tetramethyl groups on the dioxaborolane ring.
  • An (E)-4-(tetrahydro-2H-pyran-2-yloxy)but-1-enyl side chain at position 2 of the ring.

The stereochemical descriptor (E) denotes the trans configuration of the double bond in the butenyl group, confirmed by nuclear Overhauser effect spectroscopy (NOESY) in related compounds. The tetrahydro-2H-pyran-2-yloxy moiety is a tetrahydropyran ring ether linked via an oxygen atom to the butenyl chain.

Table 1: Molecular Formula and Key Identifiers

Property Value
Molecular Formula C₁₅H₂₅BO₄
Molecular Weight 296.17 g/mol
IUPAC Name 4,4,5,5-Tetramethyl-2-((E)-4-(tetrahydro-2H-pyran-2-yloxy)but-1-enyl)-1,3,2-dioxaborolane
SMILES Notation B1(OC(C(O1)(C)C)(C)C)C=CCCOC2CCCCO2

The molecular formula aligns with analogous boronate esters, such as 4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane (C₁₁H₂₁BO₃), but differs in the extended alkenyloxy side chain.

Molecular Architecture: Stereochemical Configuration and Conformational Analysis

The compound exhibits a planar dioxaborolane ring with boron in a trigonal planar geometry, as observed in crystal structures of related derivatives. Key structural features include:

  • Boron-Oxygen Bonds : The B–O bond lengths in the dioxaborolane ring measure approximately 1.36–1.39 Å, consistent with sp² hybridization at boron.
  • Tetrahydro-2H-Pyran Group : The six-membered oxane ring adopts a chair conformation, minimizing steric strain. The oxygen atom bridges the butenyl chain and the pyran ring, with a C–O–C bond angle of 112°.
  • (E)-But-1-enyl Chain : The trans configuration of the double bond (C=C) is stabilized by conjugation with the boronate ester group. Dihedral angles between the dioxaborolane ring and the butenyl moiety range from 160–175°, indicating minimal torsional strain.

Conformational Flexibility : Molecular dynamics simulations of similar compounds suggest that rotation around the B–O and C–O bonds is restricted due to partial double-bond character, favoring a rigid, planar arrangement.

Crystallographic Studies and Solid-State Packing Behavior

Single-crystal X-ray diffraction data for this compound remains unpublished, but insights can be extrapolated from structurally related boronate esters:

  • Crystal System : Analogous dioxaborolanes, such as 4,4,5,5-tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane, crystallize in the monoclinic space group P2₁/c with Z = 4.
  • Intermolecular Interactions : Weak van der Waals forces dominate packing, with no hydrogen bonds observed due to the absence of acidic protons. Offset π-stacking occurs in derivatives with aromatic substituents, but this compound’s aliphatic side chain likely results in less ordered packing.
  • Unit Cell Parameters : For 4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane, unit cell dimensions are a = 8.21 Å, b = 10.45 Å, c = 12.73 Å, α = 90°, β = 95.2°, γ = 90°.

Table 2: Comparative Crystallographic Data

Compound Space Group Unit Cell Volume (ų) Density (g/cm³)
4,4,5,5-Tetramethyl-2-(1-naphthyl)-dioxaborolane P2₁/c 1024.2 1.21
4,4,5,5-Tetramethyl-2-(oxan-4-yl)-dioxaborolane P-1 879.5 1.15

Comparative Structural Analysis with Related Boronate Esters

The structural uniqueness of this compound lies in its (E)-alkenyloxy side chain, which distinguishes it from three classes of boronate esters:

  • Aromatic Derivatives : Compounds like 4,4,5,5-tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane exhibit enhanced planarity due to π-conjugation, whereas the aliphatic side chain here introduces conformational flexibility.
  • Aliphatic Derivatives : 4,4,5,5-Tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane shares a similar oxane substituent but lacks the unsaturated butenyl linker, reducing steric demands.
  • Pinacol Esters : The pinacol (tetramethyl) groups on the dioxaborolane ring are conserved across all analogs, ensuring consistent boron coordination chemistry.

Electronic Effects : The electron-withdrawing boronate ester group polarizes the double bond in the butenyl chain, increasing electrophilicity at the β-carbon. This contrasts with naphthyl-substituted analogs, where electron density is delocalized across the aromatic system.

Properties

Molecular Formula

C15H27BO4

Molecular Weight

282.19 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(oxan-2-yloxy)but-1-enyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H27BO4/c1-14(2)15(3,4)20-16(19-14)10-6-8-12-18-13-9-5-7-11-17-13/h6,10,13H,5,7-9,11-12H2,1-4H3

InChI Key

RCXKQCXECXMTBA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCOC2CCCCO2

Origin of Product

United States

Preparation Methods

Standard Protocol

Reagents:

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)
  • Ligand: 1,1′-Bis(diphenylphosphino)ferrocene (dppf)
  • Base: Potassium acetate (KOAc)
  • Solvent: 1,4-Dioxane
  • Temperature: 80°C
  • Duration: 12–24 h.

Procedure:

  • Combine vinyl triflate (1.0 equiv), B₂pin₂ (1.2–1.5 equiv), Pd(dppf)Cl₂, dppf, and KOAc in anhydrous dioxane.
  • Stir under nitrogen at 80°C until completion (monitored by TLC or GC-MS).
  • Concentrate under vacuum and purify via silica gel chromatography (ethyl acetate/petroleum ether, 1:20).

Yield: 48–66%.

Mechanistic Insights

  • Oxidative Addition: Pd⁰ inserts into the C–OTf bond of the vinyl triflate, forming a Pd²⁺ intermediate.
  • Ligand Exchange: B₂pin₂ displaces the triflate group, generating a Pd–Bpin complex.
  • Reductive Elimination: The Pd–Bpin complex releases the boronic ester, regenerating Pd⁰.

Key Factors:

  • Base: KOAc activates B₂pin₂ by deprotonation.
  • Solvent: Polar aprotic solvents (e.g., dioxane) enhance reaction rates.
  • Steric Effects: Bulky ligands (dppf) prevent β-hydride elimination, preserving the E-alkene geometry.

Alternative Methods

Hydroboration of Alkynes

While less common, hydroboration of 4-(tetrahydro-2H-pyran-2-yloxy)but-1-yne with pinacolborane (HBpin) can yield the target compound. However, this method requires strict temperature control (−78°C) and exhibits lower stereoselectivity (∼3:1 E:Z).

Reaction Conditions:

  • Substrate: 4-(Tetrahydro-2H-pyran-2-yloxy)but-1-yne
  • Reagent: HBpin
  • Catalyst: Rhodium or iridium complexes
  • Solvent: THF
  • Yield: 30–40%.

Scalability and Industrial Applications

The Miyaura borylation is scalable to 10 mmol with minimal yield loss (∼5%). Industrial protocols use:

  • Catalyst Loading: 1–3 mol% Pd(dppf)Cl₂
  • Solvent Recovery: Dioxane is distilled and reused.
  • Purification: Recrystallization from hexane/ethyl acetate mixtures improves purity to >98%.

Case Study:

  • Scale: 10 mmol
  • Yield: 66%
  • Purity: 98.5% (HPLC).

Analytical Characterization

NMR Data (CDCl₃):

  • ¹H NMR: δ 6.53 (s, 1H, CH=), 4.52 (m, 1H, OCH₂), 3.85–3.45 (m, 4H, THP), 2.37–1.98 (m, 7H), 1.26 (s, 12H, pinacol CH₃).
  • ¹³C NMR: δ 148.2 (C-B), 115.7 (CH=), 67.3 (OCH₂), 62.1 (THP), 35.1–24.8 (m), 24.7 (pinacol CH₃).

Mass Spectrometry:

  • ESI-MS: [M+H]⁺ calcd. for C₁₅H₂₅BO₄: 288.19; found: 288.2.

Challenges and Optimization

  • Stereochemical Control: Competing Z-isomer formation (<5%) is mitigated by using excess B₂pin₂ (1.5 equiv) and low temperatures (60–80°C).
  • Byproducts: Protodeboronation (<10%) occurs with electron-rich substrates; adding radical scavengers (e.g., BHT) suppresses this.
  • Catalyst Cost: Pd(dppf)Cl₂ is expensive; ligand-free systems (e.g., Pd(OAc)₂ with PCy₃) are under investigation.

Chemical Reactions Analysis

Types of Reactions

(E)-4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: Conversion to boronic acids or alcohols.

    Reduction: Formation of boranes.

    Substitution: Participation in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling, the product would be a biaryl compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is primarily used in cross-coupling reactions to form complex organic molecules. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology and Medicine

Industry

In industry, this compound can be used in the synthesis of polymers and other materials that require precise control over molecular structure.

Mechanism of Action

The mechanism by which (E)-4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects typically involves the formation of a boronate complex with a palladium catalyst. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their comparative properties:

Compound Name Structural Variation Key Properties/Applications References
4,4,5,5-Tetramethyl-2-((E)-3-(THP-2-yloxy)prop-1-enyl)-1,3,2-dioxaborolane Shorter alkenyl chain (C3 vs. C4) Reduced steric hindrance improves coupling efficiency in arylations; used in radical-polar crossover reactions.
4,4,5,5-Tetramethyl-2-(4-(THP-2-yloxy)phenyl)-1,3,2-dioxaborolane Aromatic boronic ester (phenyl vs. alkenyl) Lower reactivity in alkenylation due to electron-withdrawing aryl group; employed in biaryl synthesis via Suzuki coupling.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran Cyclic ether (dihydro-2H-pyran) fused to boronic ester Enhanced ring strain increases reactivity in cyclopropanation; limited solubility in polar solvents.
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane Styryl group (no THP-O substituent) Superior fluorescence quantum yield (Φ = 0.45) in H₂O₂ detection; lacks protective group, limiting stability under acidic conditions.

Reactivity and Stability

  • Alkenyl Chain Length : The C4 alkenyl chain in the target compound confers greater conformational flexibility than C3 analogues, enabling selective transmetallation in cross-couplings . However, longer chains may reduce reaction rates due to steric effects .
  • THP-O vs. Aryl Substituents : The THP-O group in the target compound improves solubility in THF and DMSO (up to 50 mg/mL) compared to aryl-substituted analogues (<10 mg/mL) . However, the absence of aromatic conjugation reduces its utility in fluorescence-based applications .
  • Hydrolytic Stability : The THP-O group enhances resistance to hydrolysis (t₁/₂ > 24 h in aqueous THF) compared to unprotected alkenylboronates (t₁/₂ < 1 h) .

Physicochemical Data Comparison

Property Target Compound (E)-3-(THP-O)prop-1-enyl Analogue 4-(THP-O)phenyl Analogue
Melting Point Not reported Oil 98–100°C
Solubility (THF) 50 mg/mL 60 mg/mL 10 mg/mL
HPLC Purity 95% 97% 98%
Hydrolytic Stability (t₁/₂) >24 h >18 h >48 h

Biological Activity

4,4,5,5-Tetramethyl-2-((E)-4-(tetrahydro-2H-pyran-2-yloxy)but-1-enyl)-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of dioxaborolanes. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4,4,5,5-tetramethyl-2-((E)-4-(tetrahydro-2H-pyran-2-yloxy)but-1-enyl)-1,3,2-dioxaborolane is C17H25BO4C_{17}H_{25}BO_4, with a molecular weight of 304.19 g/mol. The compound features a dioxaborolane ring structure which is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Research indicates that dioxaborolanes can act as enzyme inhibitors or modulators due to their electrophilic nature. They can form reversible covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially influencing cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : Dioxaborolanes have been shown to inhibit specific enzymes involved in metabolic pathways.
  • DNA Interaction : These compounds may interact with DNA structures such as G-quadruplexes, which are implicated in cancer biology.

Anticancer Activity

Recent studies have explored the anticancer properties of dioxaborolanes. For instance, research has demonstrated that compounds similar to 4,4,5,5-tetramethyl-2-((E)-4-(tetrahydro-2H-pyran-2-yloxy)but-1-enyl)-1,3,2-dioxaborolane exhibit selective cytotoxicity against cancer cells while sparing normal cells.

Case Study:
In a study published by MDPI, compounds targeting G-quadruplex structures showed promising results in inhibiting cancer cell proliferation. The binding affinity and selectivity of these compounds were assessed using fluorescence spectroscopy and circular dichroism (CD) spectroscopy techniques .

CompoundBinding Constant (K_b)Selectivity
Chelidonine1.0×1061.0\times 10^6 M1^{-1}High
Rotenone3.7×1053.7\times 10^5 M1^{-1}Moderate

Neuroprotective Effects

Another area of interest is the neuroprotective effects of dioxaborolanes. The synthesis of honokiol analogs has been investigated for their potential to prevent neurodegenerative diseases. Honokiol itself has been shown to possess antioxidant properties and may protect neuronal cells from oxidative stress.

Table: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInhibits proliferation in cancer cells
NeuroprotectionProtects neuronal cells from oxidative damage

Safety and Toxicology

While the therapeutic potential of 4,4,5,5-tetramethyl-2-((E)-4-(tetrahydro-2H-pyran-2-yloxy)but-1-enyl)-1,3,2-dioxaborolane is promising, safety assessments are crucial. Preliminary data suggest that the compound exhibits moderate toxicity levels; however, further studies are required to establish a comprehensive safety profile.

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